H-Cys-Gly-OH.HCl

Description

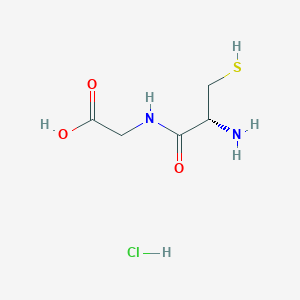

H-Cys-Gly-OH.HCl is a dipeptide composed of cysteine (Cys) and glycine (Gly), linked via a peptide bond, and stabilized as a hydrochloride salt. Cysteine contributes a thiol (-SH) group, which is redox-active, while glycine, the simplest amino acid, lacks a side chain, enhancing hydrophilicity. The hydrochloride salt improves solubility in aqueous and polar solvents, making it suitable for biochemical and pharmaceutical applications, such as peptide synthesis or as a precursor in drug development.

Properties

Molecular Formula |

C5H11ClN2O3S |

|---|---|

Molecular Weight |

214.67 g/mol |

IUPAC Name |

2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetic acid;hydrochloride |

InChI |

InChI=1S/C5H10N2O3S.ClH/c6-3(2-11)5(10)7-1-4(8)9;/h3,11H,1-2,6H2,(H,7,10)(H,8,9);1H/t3-;/m0./s1 |

InChI Key |

HGERUFPYFACUBG-DFWYDOINSA-N |

Isomeric SMILES |

C([C@@H](C(=O)NCC(=O)O)N)S.Cl |

Canonical SMILES |

C(C(C(=O)NCC(=O)O)N)S.Cl |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Structural Features

H-Cys-Gly-OH·HCl (IUPAC: 2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetic acid hydrochloride) has a molecular formula of $$ \text{C}5\text{H}{11}\text{ClN}2\text{O}3\text{S} $$ and a molecular weight of 214.67 g/mol. Its structure comprises a cysteine residue linked via a peptide bond to glycine, with a hydrochloride counterion stabilizing the amine group. The compound’s stereochemical configuration is defined by the R-configuration at the cysteine α-carbon, critical for its biological activity.

Structural Confirmation

Key identifiers include:

- SMILES : $$ \text{C}(\text{C@@H}\text{N})\text{S}.\text{Cl} $$

- InChIKey : HGERUFPYFACUBG-DFWYDOINSA-N

- Protection Strategy : The thiol group of cysteine often requires protection (e.g., trityl or benzyloxycarbonyl groups) during synthesis to prevent oxidation.

Synthesis Methodologies

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the predominant method for producing H-Cys-Gly-OH·HCl, leveraging Fmoc (fluorenylmethyloxycarbonyl) chemistry. A representative protocol involves:

- Resin Activation : Wang resin is functionalized with Fmoc-Gly-OH using diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).

- Deprotection : Fmoc removal with 20% piperidine in DMF.

- Cysteine Coupling : Fmoc-L-Cys(Trt)-OH (N-(9-fluorenylmethoxycarbonyl)-L-cysteine(trityl)-OH) is coupled using HOBt and N,N'-diisopropylethylamine (DIPEA).

- Cleavage and Salt Formation : Treatment with trifluoroacetic acid (TFA) releases the peptide from the resin, followed by precipitation in cold diethyl ether. Hydrochloric acid (1.5 N) is added to form the hydrochloride salt.

Critical Parameters :

- Temperature: Reactions conducted at 10–15°C minimize side reactions.

- Solvent: DMF ensures solubility of protected amino acids.

- Molar Ratios: A 1.2:1 excess of Fmoc-L-Cys(Trt)-OH relative to resin-bound glycine ensures complete coupling.

Table 1: SPPS Reaction Conditions

| Step | Reagents | Temperature | Duration | Yield |

|---|---|---|---|---|

| Glycine Coupling | Fmoc-Gly-OH, DIC, HOBt | 25°C | 2 h | 95% |

| Cysteine Coupling | Fmoc-L-Cys(Trt)-OH, DIPEA | 25°C | 3 h | 92% |

| Deprotection | 20% Piperidine/DMF | 25°C | 20 min | – |

| Cleavage | TFA/TIS/H₂O (95:2.5:2.5) | 25°C | 2 h | 89% |

Solution-Phase Synthesis

For large-scale production, solution-phase methods avoid resin costs. A patented approach includes:

- Protection : L-cysteine is protected with a trityl (Trt) group using Fmoc-OSu (N-hydroxysuccinimide ester) in tetrahydrofuran (THF)/water.

- Peptide Bond Formation : Protected cysteine reacts with glycine ethyl ester using EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt.

- Deprotection and Salt Formation : The Trt group is removed with HCl in dioxane, followed by lyophilization to yield H-Cys-Gly-OH·HCl.

Challenges :

Purification and Characterization

Purification Techniques

Chemical Reactions Analysis

Oxidation to Disulfides

The cysteine thiol (-SH) undergoes oxidation to form disulfide bonds. This reaction is critical in biological systems for protein stabilization and redox regulation.

Mechanism :

Conditions :

-

pH : Neutral to slightly alkaline (7.0–8.0)

-

Catalysts : Atmospheric oxygen, metal ions (e.g., Fe³⁺, Cu²⁺)

-

Byproducts : Water, reactive oxygen species

Research Findings :

-

Oxidation of cysteine residues in Vibrio cholerae H-NOX protein forms disulfide bonds, retaining zinc coordination despite structural changes .

-

Disulfide formation in homocysteine-glycine systems occurs via thiolactone intermediates under oxidative conditions .

Alkylation and Cyclization

The thiol group reacts with alkylating agents to form thioethers or cyclic peptides.

Example Reaction :

Kinetic Data :

| Step | Rate Constant () | Conditions | Yield | Source |

|---|---|---|---|---|

| Intermolecular alkylation | pH 8, 30°C, 20% ACN | 96% | ||

| Intramolecular cyclization | 1 mM peptide, 30°C | 96% |

Applications :

Native Chemical Ligation (NCL)

The thiol group reacts with C-terminal thioesters to form peptide bonds, enabling modular protein synthesis.

Mechanism :

Conditions :

-

pH : 7.0–7.8

-

Additives : TCEP·HCl (reductant), ascorbic acid (antioxidant)

-

Solvent : Aqueous buffer with 20% acetonitrile

Case Study :

Thiolactone Formation

Under acidic or dehydrating conditions, the cysteine thiol reacts with the glycine carbonyl to form a cyclic thiolactone.

Mechanism :

Key Observations :

-

Homocysteine-glycine systems form thiolactones on silica surfaces, with yields dependent on temperature and water content .

Metal Coordination

The thiol and amino groups act as ligands for transition metals, influencing redox activity.

Example :

Applications :

Protection/Deprotection Strategies

The thiol group is protected during synthesis to prevent unwanted side reactions.

| Protecting Group | Deprotection Method | Compatibility | Source |

|---|---|---|---|

| Acetamidomethyl | TCEP/mercaptoethanol | Fmoc/Boc SPPS | |

| Trityl | TFA with scavengers | Fmoc SPPS |

Note : Deprotection is critical for native chemical ligation and disulfide bond formation .

Scientific Research Applications

H-Cys-Gly-OH.HCl, also known as Cysteinyl-glycine or Cys-Gly, is a dipeptide with diverse applications in chemistry and biology, particularly in peptide synthesis, glutathione homeostasis, and the study of body odor .

Scientific Research Applications

Peptide and Protein Chemistry:

- Protecting Groups: Cys-Gly is relevant in the context of cysteine protecting groups used in peptide synthesis . The reactivity of cysteine (Cys) enables various applications involving peptides and proteins. However, this same reactivity can lead to challenges during peptide chemistry, such as alkylation and oxidation of the thiol side chain. Protecting groups are used to prevent these side reactions .

Note: While the search results mention the use of protecting groups for cysteine, they do not specifically detail the use of Cys-Gly as a protecting group .

Glutathione Homeostasis:

- Glutathione Regulation: Cys-Gly plays a role in glutathione (GSH) homeostasis . Specifically, Cys-Gly can influence the extra-lenticular accumulation of glutathione in bovine eye lenses . Cys-Gly, a product of transpeptidase reaction, can be recovered by cells and hydrolyzed to generate cysteine and glycine, which are used for GSH re-synthesis .

- Pro-oxidant Activity: Cys-Gly exhibits pro-oxidant activity, which has been indicated as the basis for anti-apoptotic and proliferative cell signaling from γ-glutamyl transferase (γ-GT) activity .

Body Odor Research:

- Thioalcohol Production: Cys-Gly is a precursor to thioalcohols, which contribute to human body odor . Certain Staphylococcus species can convert Cys-Gly-3M3SH (3-methyl-3-sulfanylhexan-1-ol) to 3M3SH, a pungent thioalcohol .

- Enzyme Identification: The enzyme PatB in S. hominis has been identified as the C-S lyase responsible for thioalcohol liberation from Cys-3M3SH .

Cyclic Peptide Synthesis:

- Cysteinyl Prolyl Ester (CPE) Method: Cysteinyl prolyl ester can be used for synthesizing cyclic peptides containing the RGD sequence . This method involves synthesizing cysteinyl RGD-peptidyl cysteinyl prolyl esters with different configurations at the cysteine and proline residues via solid-phase method, followed by cyclization through native chemical ligation reaction . The resulting cyclic peptides can be modified to desulfurized or methylated cyclic peptides at the Cys residues .

Dipeptidase Activity:

Data Table: Applications of Cys-Gly

Case Studies

-

Thioalcohol Production in Human Body Odor :

- Background : Thioalcohols are significant contributors to human body odor.

- Research : Studies identified that Staphylococcus species, particularly S. hominis, can convert Cys-Gly-3M3SH to 3M3SH, a key malodorous compound . The enzyme responsible for this conversion, PatB, was characterized .

- Findings : PatB in S. hominis is a C-S lyase that liberates thioalcohols from Cys-3M3SH. This enzyme showed high catalytic efficiency for Cys-3M3SH, highlighting its role in producing body odor .

-

Glutathione Homeostasis in Bovine Eye Lenses :

- Background : Glutathione (GSH) is crucial for maintaining lens transparency and protecting against oxidative stress.

- Research : Investigated the role of Cys-Gly in glutathione homeostasis in bovine eye lenses . Lenses were cultured in a medium containing GSH, and the effects of Cys-Gly and other thiol compounds on glutathione levels were evaluated .

- Findings : Cys-Gly impaired the extra-lenticular accumulation of glutathione, suggesting it prevents glutathione synthesis. Cysteine supplementation increased extra-lenticular glutathione levels, indicating a different regulatory role . Cys-Gly's pro-oxidant activity influences glutathione homeostasis and cell signaling .

-

Cyclic Peptide Synthesis for Integrin Binding :

- Background : Cyclic peptides are of interest as potential inhibitors of protein-protein interactions.

- Research : Utilized the cysteinyl prolyl ester (CPE) method to synthesize cyclic peptides containing the RGD integrin-binding motif . Linear precursors were synthesized using the Fmoc solid-phase method and cyclized via native chemical ligation .

- Findings : The configuration of the CPC motif, as well as desulfurization and methylation at this motif, influenced the inhibition of αvβ6 integrin-binding activity, demonstrating the method's usefulness for designing cyclic peptide inhibitors .

Mechanism of Action

H-Cys-Gly-OH.HCl exerts its effects primarily through its thiol group, which can participate in redox reactions. The compound can scavenge reactive oxygen species (ROS) and protect cells from oxidative damage. It also plays a role in the regulation of metal ions by binding to them and preventing their participation in harmful reactions .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of H-Cys-Gly-OH.HCl and Analogous Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility | Key Functional Groups | Stability Considerations |

|---|---|---|---|---|---|

| This compound | C₅H₁₀ClN₂O₃S | ~232.7* | High in water (inferred) | Thiol (-SH), carboxyl (-COOH) | Oxidation-prone due to -SH group |

| H-Cys(Z)-OH·HCl [10,11] | C₁₄H₂₀ClN₂O₄S | 316.8 | Soluble in DMSO | Protected thiol (Z-group) | Stable due to thiol protection |

| H-D-Cys-OH·H₂O·HCl [12] | C₃H₇ClNO₂S·H₂O | 157.6 | 634.44 mM in DMSO | Free thiol, hydrochloride | Requires inert storage conditions |

| H-Gly-OMe.HCl [4] | C₃H₈ClNO₂ | 125.56 | Water, polar solvents | Methyl ester, carboxylate | Hydrolytically stable |

| H-Lys(Ac)-OH.HCl [13] | C₈H₁₆ClN₂O₃ | 224.7 | ≥22.4 mg/mL in water | Acetylated ε-amino group | Enhanced stability in synthesis |

*Calculated based on cysteine (121.16 g/mol), glycine (75.07 g/mol), and HCl (36.46 g/mol).

Key Observations :

- Thiol Reactivity : Unlike protected derivatives (e.g., H-Cys(Z)-OH·HCl), this compound lacks a stabilizing group for its -SH moiety, making it susceptible to oxidation and disulfide bond formation .

- Molecular Weight: The dipeptide’s molecular weight (~232.7 g/mol) is intermediate between single amino acid salts (e.g., H-D-Cys-OH·H₂O·HCl at 157.6 g/mol) and larger protected derivatives .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing H-Cys-Gly-OH·HCl with high purity, and which analytical techniques are recommended for its characterization?

- Methodological Answer :

- Synthesis : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry. Couple cysteine (Cys) and glycine (Gly) sequentially on a resin, followed by cleavage using HCl to yield the hydrochloride salt. Optimize deprotection and coupling times to minimize side reactions .

- Purification : Employ reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA) to isolate the peptide. Monitor purity at 220 nm .

- Characterization : Confirm identity via LC-MS (to verify molecular weight, [M+H]+ = 253.7 g/mol) and ¹H/¹³C NMR (to resolve thiol and amide proton signals). Purity should exceed 95% by analytical HPLC .

Q. How should researchers handle and store H-Cys-Gly-OH·HCl to maintain its stability in laboratory settings?

- Methodological Answer :

- Storage : Store lyophilized peptide at -20°C under inert gas (e.g., argon) to prevent oxidation of the cysteine thiol group. For aqueous solutions, adjust pH to 3–4 (using dilute HCl) and refrigerate for short-term use (<1 week) .

- Stability Testing : Conduct accelerated degradation studies at 25°C/60% RH for 4 weeks, monitoring via HPLC for oxidation products (e.g., cystine dimers) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported stability data for H-Cys-Gly-OH·HCl under varying pH conditions?

- Methodological Answer :

- Controlled Studies : Systematically test stability in buffered solutions (pH 2–7) at 37°C. Use UV-Vis spectroscopy (λ = 250–280 nm) to track thiol oxidation kinetics. Pair with LC-MS to identify degradation byproducts .

- Statistical Analysis : Apply multivariate regression to correlate degradation rates with pH, ionic strength, and dissolved oxygen levels. Replicate conflicting studies under identical conditions to isolate variables (e.g., buffer composition) .

Q. What experimental strategies can optimize the yield of H-Cys-Gly-OH·HCl in solid-phase synthesis when using non-standard coupling reagents?

- Methodological Answer :

- Reagent Screening : Test coupling agents like HATU vs. HBTU in DMF, varying equivalents (2–4 eq) and reaction times (30–120 min). Monitor coupling efficiency via Kaiser test or LC-MS .

- Yield Optimization : Use design-of-experiments (DoE) to model interactions between temperature (20–40°C), solvent (DMF vs. NMP), and resin swelling. Compare crude yields via gravimetric analysis after cleavage .

Q. How can conflicting reports on the antioxidant activity of H-Cys-Gly-OH·HCl in cellular vs. cell-free assays be reconciled?

- Methodological Answer :

- Model Systems : Compare activity in cell-free DPPH/ABTS assays (direct radical scavenging) vs. intracellular ROS assays (e.g., H2DCFDA in HepG2 cells). Account for membrane permeability and intracellular thiol recycling mechanisms .

- Data Normalization : Normalize results to cellular glutathione levels and protein-binding potential. Use knockout cell lines (e.g., glutathione-deficient) to isolate H-Cys-Gly-OH·HCl-specific effects .

Methodological Guidance for Data Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in H-Cys-Gly-OH·HCl bioactivity studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to a sigmoidal dose-response model (e.g., Hill equation) using software like GraphPad Prism. Report EC50/IC50 values with 95% confidence intervals .

- Outlier Management : Apply Grubbs’ test to exclude anomalous replicates. Validate with bootstrap resampling to ensure robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.